molecular formula C15H22O3S B11712941 2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one CAS No. 94723-86-1

2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one

Katalognummer: B11712941
CAS-Nummer: 94723-86-1
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: CSALAITYIGZHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one is a complex organic compound with the molecular formula C15H22O3S and a molecular weight of 282.4 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a butanoyl group, a hydroxy group, and a thian-3-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of cyclohex-2-en-1-one with butanoyl chloride in the presence of a base to form the butanoyl-substituted cyclohexene. This intermediate is then reacted with a thian-3-yl derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-butanoyl-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one
  • 3-hydroxy-2-(1-oxobutyl)-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexen-1-one

Uniqueness

2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the thian-3-yl group. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

94723-86-1

Molekularformel

C15H22O3S

Molekulargewicht

282.4 g/mol

IUPAC-Name

2-(1-hydroxybutylidene)-5-(thian-3-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H22O3S/c1-2-4-12(16)15-13(17)7-11(8-14(15)18)10-5-3-6-19-9-10/h10-11,16H,2-9H2,1H3

InChI-Schlüssel

CSALAITYIGZHHH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=C1C(=O)CC(CC1=O)C2CCCSC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.